molecular formula C14H21NO3S B387801 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide CAS No. 346691-91-6

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No. B387801
CAS RN: 346691-91-6
M. Wt: 283.39g/mol
InChI Key: XHCZTOABWUPIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, also known as TMB-2, is a sulfonamide compound that has been widely used in scientific research. TMB-2 is a white crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods and has been used in several biological applications.

Mechanism Of Action

The mechanism of action of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide as a CA inhibitor involves the binding of the compound to the active site of the enzyme. The sulfonamide group of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide forms a strong hydrogen bond with the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which in turn reduces the pH of the extracellular fluid.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the intraocular pressure in glaucoma patients by inhibiting the CA enzymes in the ciliary body. 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has also been shown to have anticonvulsant activity by inhibiting the CA enzymes in the brain. In addition, 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has been shown to have anticancer activity by inhibiting the CA enzymes in tumor cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in lab experiments is its high potency and specificity as a CA inhibitor. 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has been shown to be more potent than other sulfonamide-based CA inhibitors such as acetazolamide and dorzolamide. However, one of the limitations of using 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is its relatively high cost compared to other CA inhibitors.

Future Directions

There are several future directions for the use of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in scientific research. One direction is the development of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide derivatives with improved potency and selectivity as CA inhibitors. Another direction is the use of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases such as cancer and epilepsy. Additionally, 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can be used as a tool for studying the role of CA enzymes in various physiological processes.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with tetrahydrofuran-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has been used in several scientific research applications. One of the most common applications is as a sulfonamide-based inhibitor of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in many physiological processes such as pH regulation, ion transport, and fluid secretion. Inhibition of CA enzymes has been shown to be useful in the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-7-11(2)14(12(3)8-10)19(16,17)15-9-13-5-4-6-18-13/h7-8,13,15H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCZTOABWUPIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

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